molecular formula C22H30N2O5S2 B2873215 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172063-26-1

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2873215
CAS RN: 1172063-26-1
M. Wt: 466.61
InChI Key: FEDLINRNLPEEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the CAS number 1021039-79-1 . It is used in various applications including scientific research.


Molecular Structure Analysis

The molecular weight of this compound is 466.6g/mol. Its molecular formula is C22H30N2O5S2 . It has a complexity of 778, a rotatable bond count of 8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 110, and it has a heavy atom count of 31 .


Physical And Chemical Properties Analysis

This compound has an XLogP3-AA value of 3.9, indicating its lipophilicity . The exact mass and the monoisotopic mass are both 466.15961441 .

Scientific Research Applications

Gliquidone and Structural Analysis

Gliquidone, a compound structurally related to benzenesulfonamides, was studied for its conformation and intermolecular interactions. The analysis of its structure provided insights into the hydrogen-bonded chains and intramolecular interactions, highlighting its potential application in understanding drug-receptor interactions and molecular design (Gelbrich, Haddow, & Griesser, 2011).

Photosensitizers for Photodynamic Therapy

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Antagonists

Research on biphenylsulfonamide derivatives demonstrated their application as endothelin-A selective antagonists. These compounds showed potential in developing treatments for conditions modulated by endothelin, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).

Caged Zn2+ Probes

The synthesis and application of caged Zn2+ probes based on benzenesulfonyl derivatives for fluorescence imaging and Zn2+ ion detection in biological systems were explored. These probes could improve cellular imaging techniques and our understanding of zinc's role in biological processes (Aoki et al., 2008).

Alzheimer’s Disease Therapy

A study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides showcased their potential as therapeutic agents for Alzheimer's disease, with specific derivatives demonstrating significant acetylcholinesterase inhibitory activity. This research contributes to the development of new treatments for neurodegenerative disorders (Abbasi et al., 2018).

Antimicrobial Agents

New compounds combining quinoline and sulfonamide moieties were synthesized and tested for their antimicrobial activity, highlighting the potential of these derivatives in developing new antibiotics to combat resistant bacterial strains (Anonymous, 2019).

properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-9-10-19(15-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLINRNLPEEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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